(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[222]octan-3-one is a complex organic compound characterized by its unique bicyclic structure and the presence of a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, followed by the introduction of the benzylidene group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in the synthesis of various organic compounds.
Acetylacetone: Another compound with a similar structure, used in coordination chemistry and as a precursor for other chemicals.
Diketene: Utilized in the production of acetoacetic acid derivatives.
Uniqueness
What sets (2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one apart is its bicyclic structure combined with the benzylidene group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C16H19NO3/c1-19-14-4-3-11(10-15(14)20-2)9-13-16(18)12-5-7-17(13)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3/b13-9+ |
InChI Key |
RZOFWCACJFRWLR-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)C3CCN2CC3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3CCN2CC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.